Spiro[5.5]undecane-1,7-dione
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Overview
Description
Spiro[55]undecane-1,7-dione is a spirocyclic compound characterized by its unique structure, where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undecane-1,7-dione typically involves the use of cyclohexanone derivatives. One common method is the intramolecular aldol condensation of 1,6-diketones, which can be achieved under basic conditions. The reaction involves the formation of an enolate intermediate, which then undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with additional functional groups.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with functional groups such as hydroxyl, halogen, and alkyl groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Mechanism of Action
The mechanism by which spiro[5.5]undecane-1,7-dione exerts its effects depends on its specific derivatives and their interactions with molecular targets. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
- Spiro[5.5]undecane-1,7-dione
Uniqueness
This compound is unique due to its larger ring size compared to spiro[4.4]nonane-1,6-dione and spiro[4.5]decane-1,6-dione. This larger ring size can result in different conformational properties and reactivity. Additionally, the presence of two ketone groups in this compound allows for a wider range of chemical modifications and applications .
Properties
CAS No. |
31251-68-0 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
spiro[5.5]undecane-5,11-dione |
InChI |
InChI=1S/C11H16O2/c12-9-5-1-3-7-11(9)8-4-2-6-10(11)13/h1-8H2 |
InChI Key |
MZJOHIUPSBPBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2=O)C(=O)C1 |
Origin of Product |
United States |
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